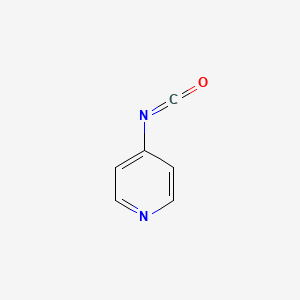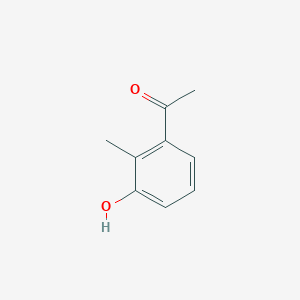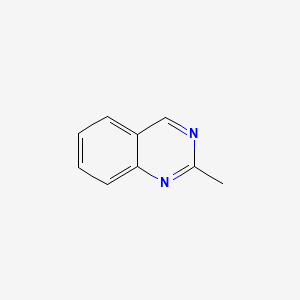
4-Isocyanatopyridine
Overview
Description
4-Isocyanatopyridine is an organic compound with the chemical formula C6H4N2O. It is a colorless to pale yellow crystalline solid. This compound is part of the isocyanate family, which is known for its reactivity and versatility in various chemical reactions .
Mechanism of Action
Target of Action
4-Isocyanatopyridine is a copper complex that exhibits supramolecular and metal ion properties . It has been shown to covalently target essential metabolic enzymes involved in the fatty acid biosynthetic process (FabF) and the hexosamine pathway (GlmS) at their active site cysteines . These enzymes play crucial roles in bacterial metabolism, making them primary targets for the compound’s action.
Mode of Action
The compound binds to halide ions, forming bidentate ligands . This interaction allows it to inhibit bacterial pathogens by covalently modifying the active site cysteines of its target enzymes . The covalent binding to the catalytic site results in functional inhibition of the enzymes .
Biochemical Pathways
The affected pathways include the fatty acid biosynthetic process and the hexosamine pathway . The covalent modification of the enzymes involved in these pathways leads to their functional inhibition, disrupting the normal metabolic processes of the bacteria. This results in the destabilization and dysregulation of proteins related to the targeted pathways .
Pharmacokinetics
The compound’s ability to form bidentate ligands with halide ions suggests that it may have unique adme properties
Result of Action
The result of the compound’s action is potent antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae . By inhibiting essential metabolic enzymes, this compound disrupts bacterial metabolism, leading to their death .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of halide ions in the environment can enhance the compound’s antibacterial activity, as it forms bidentate ligands with these ions . .
Biochemical Analysis
Biochemical Properties
4-Isocyanatopyridine binds to halide ions, forming bidentate ligands . This allows it to be used as an antibacterial agent. It has been shown to have potent antibacterial activity against Gram-positive bacteria, particularly Staphylococcus aureus and Streptococcus pneumoniae . This compound can also bind sulfoxides and linkers, which are linear molecules that contain anions that are negatively charged .
Molecular Mechanism
Its ability to form bidentate ligands with halide ions suggests that it may interact with biomolecules in a way that disrupts their normal function .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for preparing 4-Isocyanatopyridine involves the reaction of 2-aminopyridine with thionyl chloride under alkaline conditions to obtain 2-pyridinethiol. This intermediate is then chlorosulfonated to form chlorosulfonyl compounds, which are finally reacted with sodium cyanide to yield this compound .
Another preparation method includes the reaction of pyridine-4-carboxylic acid with a nitrilizing agent, such as sodium cyanide, under specific conditions to produce this compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Isocyanatopyridine undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, such as amines and alcohols, to form substituted ureas and carbamates.
Addition Reactions: It can participate in addition reactions with compounds containing active hydrogen atoms, such as water and alcohols.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and water are common nucleophiles used in reactions with this compound.
Catalysts: Metal catalysts, such as palladium and nickel, can be used to facilitate certain reactions.
Solvents: Common solvents include dichloromethane, toluene, and acetonitrile.
Major Products Formed
Substituted Ureas: Formed by the reaction of this compound with amines.
Carbamates: Formed by the reaction with alcohols.
Scientific Research Applications
4-Isocyanatopyridine has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
4-Isocyanato-toluene: Similar in structure but with a methyl group attached to the aromatic ring.
4-Isocyanato-benzene: Similar in structure but with a benzene ring instead of a pyridine ring.
4-Isocyanato-phenol: Similar in structure but with a hydroxyl group attached to the aromatic ring.
Uniqueness
4-Isocyanatopyridine is unique due to the presence of the pyridine ring, which imparts distinct electronic properties and reactivity compared to other isocyanates. The nitrogen atom in the pyridine ring can participate in additional interactions, making it a versatile compound in various chemical reactions and applications .
Properties
IUPAC Name |
4-isocyanatopyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O/c9-5-8-6-1-3-7-4-2-6/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGGZHDMWZNFDBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1N=C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70067-45-7 | |
| Record name | 4-isocyanatopyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3aR,6R,6aR)-6-ethenyl-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxol-4-one](/img/structure/B3150923.png)












